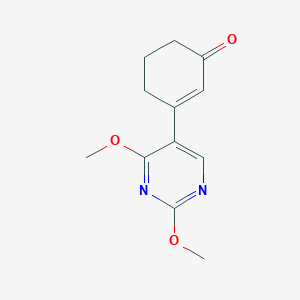

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone

Description

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone is a cyclohexenone derivative featuring a 2,4-dimethoxypyrimidine substituent at the 3-position. This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize pyrimidine-based scaffolds .

Properties

CAS No. |

2007915-56-0 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-(2,4-dimethoxypyrimidin-5-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C12H14N2O3/c1-16-11-10(7-13-12(14-11)17-2)8-4-3-5-9(15)6-8/h6-7H,3-5H2,1-2H3 |

InChI Key |

YVCNPGZBYYUGIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1C2=CC(=O)CCC2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone involves several steps. One common synthetic route includes the reaction of cyclohex-2-enone with 2,4-dimethoxypyrimidine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The dimethoxypyrimidinyl group can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues of Cyclohexenone Derivatives

The following compounds share structural motifs with 3-(2,4-dimethoxypyrimidin-5-yl)cyclohex-2-enone:

Key Observations :

- Electronic Effects : The 2,4-dimethoxypyrimidine group in the target compound donates electron density via methoxy groups, contrasting with electron-withdrawing substituents (e.g., Cl, CF₃) in analogs like S7d or KRS-5Me-4-OCF₃. This difference may influence redox stability and intermolecular interactions .

Yield Comparison :

- Pyrimidine derivatives (e.g., S4, S5) achieve high yields (>74%) under optimized conditions, suggesting efficient protocols for the target compound .

- Halogenated analogs (e.g., S7j) show moderate yields (53–67%), indicating challenges in sterically demanding reactions .

Reactivity

- Reduction Behavior: Cyclohex-2-enone derivatives undergo selective reduction of the α,β-unsaturated ketone. For example, cyclohex-2-enone is reduced to cyclohex-2-enol (50%) and cyclohexanol (13%) using EDAB, as shown in . The pyrimidine substituent in the target compound may stabilize the enone via conjugation, altering reduction pathways .

- Metabolic Stability : Methoxy groups in the target compound may slow oxidative metabolism compared to halogenated analogs (e.g., S7d), which are prone to dehalogenation .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | logP* | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 302.3 | 1.8 | 0.12 |

| KRS-5Me-4-OCF₃ | 327.3 | 2.5 | 0.08 |

| S7d | 541.9 | 3.1 | 0.05 |

*Predicted using fragment-based methods.

Biological Activity

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone is a chemical compound characterized by a cyclohexenone ring fused with a substituted pyrimidine moiety. Its molecular formula is C13H15N2O3, indicating the presence of 13 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The unique structure of this compound suggests potential biological activities that warrant further investigation.

Structural Features

The compound features:

- A cyclohexene ring fused with a ketone group .

- A pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions.

This configuration enhances the compound's chemical properties and biological activity compared to simpler analogs.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dimethoxypyrimidine | Pyrimidine base with methoxy groups | Lacks cyclohexenone moiety |

| Cyclohexanone | Simple ketone structure | No pyrimidine substitution |

| 5-(Cyclohexenyl)pyrimidine | Pyrimidine ring substituted with a cyclohexene | Different substitution pattern on the pyrimidine |

| 3-Bromocyclohex-2-enone | Brominated variant of cyclohexenone | Halogen substitution affects reactivity |

Biological Activities

Research indicates that 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, derivatives of pyrimidines have been tested against various cancer cell lines, demonstrating significant cytotoxic effects (e.g., IC50 values lower than standard chemotherapeutics like etoposide) .

- Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial activity against a range of pathogens. The structural features of this compound may enhance its interaction with microbial targets, leading to effective inhibition .

- Antioxidant Activity : The presence of methoxy groups in the pyrimidine ring may contribute to antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that derivatives of pyrimidines exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For example, compounds structurally similar to 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone have been reported to achieve IC50 values significantly lower than traditional treatments .

- Microbial Inhibition : Research on similar compounds has demonstrated effective inhibition against bacterial strains like E. coli and S. aureus. These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

- Antioxidant Efficacy : Compounds with similar structural motifs have been evaluated for their antioxidant capacity using assays such as DPPH and ABTS. Results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.